molecular formula C13H7Cl5O4 B2839437 Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate CAS No. 438221-86-4

Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B2839437
CAS No.: 438221-86-4
M. Wt: 404.45
InChI Key: YUZYSVISAVGOHD-UHFFFAOYSA-N
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Description

Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate is a synthetic furan-based ester derivative featuring a pentachlorophenoxy substituent. This compound is structurally characterized by a furan ring substituted at the 5-position with a methyl ester group and a phenoxymethyl group bearing five chlorine atoms.

Properties

IUPAC Name

methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O4/c1-20-13(19)6-3-2-5(22-6)4-21-12-10(17)8(15)7(14)9(16)11(12)18/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZYSVISAVGOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate typically involves the esterification of 5-[(pentachlorophenoxy)methyl]-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The pentachlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furoate moiety may also play a role in modulating biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences

a. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ()

  • Structural Variation: The phenyl group here is substituted with a fluorine and nitro group, contrasting with the pentachlorophenoxy group in the target compound.
  • Solubility: The nitro and fluorine substituents in ’s compound enhance polarity, likely increasing aqueous solubility compared to the highly lipophilic pentachlorophenoxy derivative.
  • Crystallinity: The fluoro-nitro analog forms high-quality crystals due to stacking interactions, whereas the bulky pentachlorophenoxy group in the target compound may hinder crystallization .

b. 5-[(2,3,4,5,6-Pentachlorophenoxy)methyl]furan-2-carboxylic Acid ()

  • Functional Group : The carboxylic acid form lacks the methyl ester, increasing polarity and acidity (pKa ~3–4 for similar furan carboxylic acids).
  • Applications : The acid form may serve as a precursor for ester synthesis. Its higher polarity could limit membrane permeability in biological systems compared to the ester.
Physical and Chemical Properties
Property Target Compound (Methyl ester) Fluoro-Nitro Analog () Carboxylic Acid ()
Solubility High in organic solvents Moderate in polar solvents Low in organic solvents
Melting Point Not reported Crystalline (exact MP undefined) Likely >200°C (inferred)
Lipophilicity (LogP) Estimated >5 ~3–4 (due to nitro group) ~2–3
Stability Hydrolytically stable Stable under crystallization Prone to decarboxylation

Environmental and Toxicity Considerations

  • Pentachlorophenoxy Group: The high chlorine content raises concerns about environmental persistence and bioaccumulation, akin to polychlorinated biphenyls (PCBs). Regulatory restrictions may apply.
  • Fluoro-Nitro Analog : Nitro groups can generate toxic metabolites (e.g., nitroreductase products), but fluorine may mitigate toxicity through metabolic resistance.

Biological Activity

Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate (commonly referred to as Pentachlorophenoxy-methyl furan) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₅Cl₅O₄
  • Molecular Weight : 390.43 g/mol
  • CAS Number : 832739-78-3
  • Structure : The compound features a furan ring substituted with a pentachlorophenoxy group and a methyl ester functional group.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that chlorinated phenolic compounds can inhibit the growth of various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

This data suggests a promising application in developing antimicrobial agents.

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through several pathways:

  • Mechanisms of Action :
    • Activation of caspases leading to programmed cell death.
    • Induction of oxidative stress resulting in DNA damage.

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of exposure.

3. Endocrine Disruption Potential

Given the structural similarities to other known endocrine disruptors, there is concern regarding the potential for this compound to interfere with hormonal signaling pathways. Research into its effects on estrogen and androgen receptors is ongoing.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Applied Microbiology assessed the efficacy of various chlorinated compounds against pathogenic bacteria. This compound was included and demonstrated notable antibacterial activity against multi-drug resistant strains.
  • Cancer Cell Line Study :
    In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines including lung and breast cancer models. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling a pentachlorophenol derivative with a furan-2-carboxylate precursor. A base (e.g., NaOH or K₂CO₃) facilitates nucleophilic substitution, forming the ether linkage. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature control : Reflux conditions (~80–100°C) improve reaction rates while minimizing side products .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the furan ring, ester group, and pentachlorophenoxy substitution pattern. Key signals include δ ~6.5 ppm (furan protons) and δ ~165 ppm (ester carbonyl) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~420–430) and purity .
  • Elemental analysis : Ensures stoichiometric alignment of C, H, and Cl content .

Advanced Research Questions

Q. How do electronic effects of pentachlorophenoxy substituents influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The electron-withdrawing Cl atoms increase the electrophilicity of the phenoxy methyl group, enhancing reactivity in SN2 reactions (e.g., with amines or thiols). Comparative studies with dichloro analogs show:

  • Oxidation : Chlorinated analogs undergo furan ring oxidation to dicarboxylic acids under KMnO₄/H⁺ conditions, monitored by TLC .
  • Substitution : Reactivity scales with Cl substitution density; pentachloro derivatives require milder bases (e.g., NaH) than dichloro analogs .

Q. What strategies are effective in resolving contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response assays : Establish IC₅₀ values across cell lines (e.g., HeLa vs. bacterial models) to differentiate target-specific effects .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed carboxylates) that may contribute to cytotoxicity .
  • Comparative SAR : Fluorinated or methylated analogs (e.g., from ) clarify whether activity stems from Cl substituents or furan backbone .

Q. How can computational modeling predict the environmental persistence or degradation pathways of this compound?

  • Methodological Answer :

  • DFT calculations : Estimate bond dissociation energies (BDEs) for Cl-C bonds to predict photolytic or hydrolytic degradation rates .
  • QSAR models : Correlate logP values (estimated ~3.5–4.0) with bioaccumulation potential in soil/water systems .
  • Experimental validation : Accelerated stability studies under UV light or acidic/basic conditions identify major degradation products .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives with modified halogen or ester groups?

  • Methodological Answer :

  • Parallel synthesis : Use Suzuki coupling or Ullmann reactions to introduce Br, I, or CF₃ groups at the phenoxy position .
  • Ester hydrolysis : Treat with LiOH/THF to generate carboxylic acid derivatives for comparing bioactivity .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in ) reveals conformational preferences impacting receptor binding .

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